molecular formula C16H10N2O4 B4823629 (2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile

(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4823629
M. Wt: 294.26 g/mol
InChI Key: RJPLWSDFDJIKDU-MLPAPPSSSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzodioxole ring and a nitrophenyl group connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Nitration of Benzene Ring:

    Formation of Propenenitrile Linkage: The final step involves the condensation of the benzodioxole and nitrophenyl intermediates with acrylonitrile under basic conditions.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the nitrophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its interactions with biological targets.

Industry:

  • Used in the development of advanced materials, including polymers and dyes.
  • Potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.

    (2E)-3-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a nitro group.

Uniqueness:

  • The specific positioning of the nitro group in (2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile can lead to different reactivity and biological activity compared to its analogs.
  • The combination of the benzodioxole ring and nitrophenyl group provides a unique electronic structure that can influence its chemical behavior and interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c17-9-13(12-2-1-3-14(8-12)18(19)20)6-11-4-5-15-16(7-11)22-10-21-15/h1-8H,10H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLWSDFDJIKDU-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-(1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile

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